2-amino-4',4',6',7-tetramethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the spiro structure .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific enzymes or activation of signaling pathways that result in the desired biological response .
Comparison with Similar Compounds
Compared to other similar compounds, 2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. Similar compounds include:
- 4-amino-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-tetramethylpiperidine
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.
Properties
Molecular Formula |
C30H29N3O3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2'-amino-7',9,11,11-tetramethyl-2,5'-dioxo-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
InChI |
InChI=1S/C30H29N3O3/c1-17-13-22(34)24-23(14-17)36-26(32)21(15-31)30(24)20-12-8-11-19-25(20)33(27(30)35)28(2,3)16-29(19,4)18-9-6-5-7-10-18/h5-12,17H,13-14,16,32H2,1-4H3 |
InChI Key |
IUVBMXOKIJIXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3(C4=CC=CC5=C4N(C3=O)C(CC5(C)C6=CC=CC=C6)(C)C)C(=C(O2)N)C#N |
Origin of Product |
United States |
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